7-Nitro-3-phenyl-1-naphthol 7-Nitro-3-phenyl-1-naphthol
Brand Name: Vulcanchem
CAS No.: 30069-74-0
VCID: VC14423164
InChI: InChI=1S/C16H11NO3/c18-16-9-13(11-4-2-1-3-5-11)8-12-6-7-14(17(19)20)10-15(12)16/h1-10,18H
SMILES:
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol

7-Nitro-3-phenyl-1-naphthol

CAS No.: 30069-74-0

Cat. No.: VC14423164

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

7-Nitro-3-phenyl-1-naphthol - 30069-74-0

Specification

CAS No. 30069-74-0
Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
IUPAC Name 7-nitro-3-phenylnaphthalen-1-ol
Standard InChI InChI=1S/C16H11NO3/c18-16-9-13(11-4-2-1-3-5-11)8-12-6-7-14(17(19)20)10-15(12)16/h1-10,18H
Standard InChI Key VJQHQIRKHZXMQF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=C2)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s naphthalene core consists of two fused benzene rings, with substituents influencing its electronic and steric profiles. The hydroxyl group at position 1 enhances solubility in polar solvents and participates in hydrogen bonding, while the nitro group at position 7 introduces strong electron-withdrawing effects, directing electrophilic substitution reactions to specific sites . The phenyl group at position 3 contributes steric bulk and π-π stacking capabilities, which are critical in supramolecular assemblies .

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹), -NO₂ (1520–1370 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) are observed.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals include a downfield singlet for the hydroxyl proton (δ 10–12 ppm) and multiplet patterns for aromatic protons (δ 6.5–8.5 ppm) .

Crystallographic Insights

While direct crystallographic data for 7-nitro-3-phenyl-1-naphthol is limited, analogous compounds like 7-methoxy-1-{(Z)-3-nitrophenyliminomethyl}-2-naphthol reveal intermolecular O–H⋯O hydrogen bonding between hydroxyl and nitro groups, forming centrosymmetric dimers . Such interactions likely stabilize the solid-state structure of the title compound.

Synthesis and Manufacturing

Synthetic Routes

Although detailed protocols are proprietary, two general strategies are inferred from literature:

Aldol-SNAr-Dehydration Annulation

A [3+3] annulation strategy employs 1,3-disubstituted acetone dinucleophiles and C5-activated 2-fluorobenzaldehyde dielectrophiles. Under basic conditions (K₂CO₃/DMF, 65–70°C), aldol addition precedes nucleophilic aromatic substitution (SNAr), followed by dehydration to yield 2-naphthol derivatives . Adapting this method could enable regioselective synthesis of 7-nitro-3-phenyl-1-naphthol.

Direct Functionalization of Naphthalene

Nitration of 3-phenyl-1-naphthol using mixed acid (HNO₃/H₂SO₄) at controlled temperatures may introduce the nitro group at position 7, leveraging the hydroxyl group’s directing effects. Purification via column chromatography or recrystallization ensures high yields.

Physicochemical Properties

Thermal and Physical Parameters

PropertyValueConditions
Density1.332 g/cm³25°C
Boiling Point496.9°C760 mmHg
Flash Point210.4°CClosed cup
Vapor Pressure1.7 × 10⁻¹⁰ mmHg25°C
Refractive Index1.70120°C

These properties underscore its stability under high-temperature conditions and low volatility, making it suitable for high-energy applications .

Solubility and Partitioning

  • Aqueous Solubility: Limited due to hydrophobic naphthalene and phenyl groups; enhanced in polar aprotic solvents (e.g., DMF, DMSO).

  • logP (Octanol-Water): Estimated at 3.2, indicating moderate lipophilicity .

Chemical Reactivity and Applications

Functional Group Transformations

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 7-amino-3-phenyl-1-naphthol, a potential intermediate for dyes.

  • Hydroxyl Group Alkylation: Treatment with alkyl halides forms ether derivatives, modulating solubility for pharmaceutical formulations.

Industrial and Research Applications

ApplicationDescription
PharmaceuticalsBackbone for antimicrobial and anticancer agents via structural analog synthesis .
Dyes and PigmentsNitro groups enhance color fastness; used in textile and polymer industries.
Organic Electronicsπ-Conjugated system enables use in OLEDs and charge-transport materials.

Analytical Characterization

Chromatographic Methods

  • HPLC Analysis: Separated on a Newcrom R1 column (4.6 × 150 mm, 5 µm) with acetonitrile/water/phosphoric acid (60:40:0.1) at 1.0 mL/min; retention time ~8.2 min.

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 266.1; fragmentation patterns confirm nitro and phenyl groups .

Structural Analogues and Comparative Analysis

CompoundKey DifferencesUnique Properties
1-NaphtholNo nitro or phenyl groupsHigher aqueous solubility.
2-Nitro-1-naphtholNitro at position 2Enhanced acidity (pKa ~4.2).
4-HydroxycoumarinCoumarin backboneAnticoagulant activity.

The juxtaposition of electron-donating (-OH) and withdrawing (-NO₂) groups in 7-nitro-3-phenyl-1-naphthol distinguishes its reactivity from analogues, enabling niche applications in catalysis and medicinal chemistry.

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